2-(prop-2-yn-1-yl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-ynylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h1,3-4,6-10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAECTWRJMQMUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reactivity Profiles and Transformational Chemistry of 2 Prop 2 Yn 1 Yl Naphthalene
Alkyne-Centric Transformations
The chemistry of 2-(prop-2-yn-1-yl)naphthalene is dominated by reactions targeting the propargyl group. These transformations are pivotal for molecular construction, enabling the synthesis of elaborate heterocyclic and polycyclic aromatic systems.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for ring formation. The terminal alkyne of this compound readily participates in several types of cycloadditions, providing access to a diverse range of cyclic compounds.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and broad functional group tolerance. nih.govnsf.govnih.govrsc.org This reaction unites terminal alkynes, such as this compound, with organic azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgnih.gov The process is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. nsf.govwikipedia.org
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. wikipedia.orgacs.org This catalytic cycle results in rapid reaction rates, often at room temperature, and simplifies product isolation due to the near-absence of byproducts. nsf.govyoutube.com The resulting 1,2,3-triazole ring is a stable aromatic heterocycle that can act as a rigid linker or a pharmacophore in medicinal chemistry. researchgate.net For instance, the reaction of this compound with benzyl (B1604629) azide in the presence of a copper(I) catalyst yields 1-benzyl-4-((naphthalen-2-yl)methyl)-1H-1,2,3-triazole. This transformation highlights the modularity of the CuAAC reaction for creating complex molecules with a naphthalene (B1677914) core. mdpi.com
| Alkyne Substrate | Azide Substrate | Catalyst System | Product | Key Features |
|---|---|---|---|---|
| This compound | Benzyl Azide | Cu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate) | 1-benzyl-4-((naphthalen-2-yl)methyl)-1H-1,2,3-triazole | High regioselectivity (1,4-isomer), mild conditions, high yield. youtube.commdpi.com |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cnenamine.net This inherent strain significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. magtech.com.cnresearchgate.net
The terminal alkyne in this compound is linear and unstrained, making it generally unsuitable as a direct substrate for SPAAC. thieme-connect.de SPAAC's utility lies in its application in bioorthogonal chemistry, where the cyclooctyne is typically installed on one biomolecule and the azide on another. While this compound itself does not undergo SPAAC, it serves as a point of comparison for alkyne reactivity. To engage in this type of chemistry, the naphthalene moiety would need to be tethered to a strained cycloalkyne.
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary regioselectivity to the CuAAC reaction. chalmers.se While copper catalysts yield 1,4-disubstituted 1,2,3-triazoles, ruthenium catalysts, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], selectively produce the 1,5-disubstituted regioisomer. organic-chemistry.orgnih.govresearchgate.net This distinct selectivity provides a powerful tool for synthetic chemists to control the substitution pattern of the resulting triazole ring. chesci.com
The proposed mechanism for RuAAC differs significantly from that of CuAAC. It is believed to proceed through an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the 1,5-triazole product. organic-chemistry.orgnih.govresearchgate.net Unlike CuAAC, the RuAAC reaction can tolerate both terminal and internal alkynes, broadening its synthetic scope. organic-chemistry.orgnih.govresearchgate.net The reaction of this compound with an azide under ruthenium catalysis would therefore be expected to generate a 1,5-disubstituted triazole, providing an alternative linkage vector compared to the product obtained via CuAAC. chalmers.se
| Reaction | Catalyst | Alkyne Substrate Requirement | Product Regioselectivity | Key Advantage |
|---|---|---|---|---|
| CuAAC | Copper(I) | Terminal | 1,4-disubstituted | High efficiency and regioselectivity, mild conditions. wikipedia.orgnih.gov |
| SPAAC | None | Strained Cycloalkyne | Mixture, dependent on cyclooctyne symmetry | Bioorthogonal, catalyst-free. magtech.com.cnenamine.net |
| RuAAC | Ruthenium(II) | Terminal or Internal | 1,5-disubstituted | Complementary regioselectivity to CuAAC. organic-chemistry.orgchalmers.se |
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. researchgate.net While the terminal alkyne of this compound can act as a dienophile, the naphthalene core itself can participate as the diene component, although it is notoriously unreactive under normal conditions due to its aromaticity. h1.co However, under specific conditions, such as within a self-assembled molecular flask, even inert substrates like naphthalene can undergo Diels-Alder reactions. h1.co
More commonly, the naphthalene ring system is constructed using a Diels-Alder/retro-Diels-Alder sequence. This strategy involves the cycloaddition of a diene with a dienophile to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction (often with extrusion of a small molecule like N₂ or CO) to yield the aromatic naphthalene core. researchgate.net While this compound is the product of such potential sequences, its constituent parts—the naphthalene ring and the alkyne—can be involved in further cycloadditions. For example, the alkyne can be used in a subsequent Diels-Alder reaction after the initial polycyclic framework is assembled, providing a route to complex, angularly substituted polycyclic systems. rsc.org This tandem approach allows for the controlled construction of highly functionalized aromatic structures. nih.govprinceton.edu
Annulation Reactions for Extended Aromatic Frameworks
Annulation reactions, which involve the formation of a new ring fused onto an existing molecular framework, are fundamental to the synthesis of polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net this compound is a valuable building block for these transformations, offering both a reactive alkyne and a naphthalene platform for extension.
The terminal alkyne can participate in various metal-catalyzed annulation reactions. For example, transition-metal-catalyzed [2+2+2] cycloadditions of the alkyne with other unsaturated partners can construct a new six-membered ring. chesci.com Furthermore, the naphthalene core itself can be extended. Mechanistic studies have shown that the growth of PAHs can proceed through the reaction of existing aromatic systems like naphthalene with radical species, leading to larger structures such as phenanthrenes and benz[a]anthracenes. nih.gov The propargyl group on the naphthalene ring can be strategically employed in intramolecular cyclization reactions to build additional fused rings, providing a direct pathway to more complex and extended aromatic systems. beilstein-journals.org
Alkyne Benzannulations for Polycyclic Aromatic Hydrocarbon (PAH) Construction
The construction of extended polycyclic aromatic hydrocarbons (PAHs) is a significant goal in materials science and organic synthesis. The terminal alkyne of this compound serves as an excellent handle for benzannulation reactions, which involve the formation of a new benzene (B151609) ring fused to the existing naphthalene scaffold. Gold-catalyzed reactions are particularly effective for this purpose due to the high affinity of gold(I) catalysts for activating carbon-carbon triple bonds towards nucleophilic attack. nih.govnih.gov
In a typical gold-catalyzed benzannulation, the alkyne of this compound is activated by a cationic gold catalyst. This activation facilitates a cyclization cascade. For example, in an intermolecular reaction with another alkyne, a [4+2] cycloaddition or a sequence of steps including cyclization and rearrangement can lead to the formation of a new six-membered ring. This transformation effectively extends the π-system, converting the naphthalene derivative into a larger PAH, such as a substituted phenanthrene (B1679779) or anthracene (B1667546) derivative. The reaction mechanism is believed to proceed through intermediates that can be controlled to favor specific isomers, offering a pathway to structurally complex and diverse PAHs. x-mol.com
| Catalyst System | Reaction Type | Potential Product from this compound | Key Features |
|---|---|---|---|
| Cationic Gold(I) Complexes (e.g., [Au(L)]SbF6) | Intermolecular [4+2] Cycloaddition with Dienynes | Substituted Phenanthrenes | Mild reaction conditions, high regioselectivity. |
| AuCl3/AgSbF6 | Intramolecular Hydroarylation/1,2-Aryl Shift | Expanded π-systems (if substrate is pre-functionalized) | Leads to π-expanded, centrosymmetric pyrrolo[3,2-b]pyrroles from specific precursors. nih.gov |
| AuCl | Tandem Migration/Benzannulation of Propargylic Esters | Polysubstituted Naphthalenes (model reaction) | Demonstrates gold's ability to orchestrate complex cyclization cascades. nih.gov |
Intramolecular Dearomative Carbometalation Processes
Dearomatization reactions are powerful tools for converting flat, aromatic compounds into three-dimensional structures, which are of great interest in medicinal chemistry. The naphthalene ring of this compound can undergo intramolecular dearomative processes, often catalyzed by transition metals like palladium. nih.govmit.edumit.edu These reactions can lead to the formation of complex spirocyclic or fused ring systems.
In a palladium-catalyzed intramolecular dearomatization, a C-X bond elsewhere on the naphthalene scaffold (introduced in a prior step) can undergo oxidative addition to a Pd(0) catalyst. The resulting organopalladium species can then undergo an intramolecular carbopalladation across the triple bond of the propargyl group. This is followed by a Heck-type reaction where the newly formed alkylpalladium intermediate inserts into one of the double bonds of the naphthalene ring, disrupting its aromaticity. nih.govdntb.gov.ua This sequence results in the formation of a new ring and a dearomatized naphthalene core, often with high diastereoselectivity. Such processes are valuable for rapidly building molecular complexity from simple aromatic precursors. nih.gov
Formation of Heteroatom-Containing Polycyclic Aromatic Scaffolds
The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the framework of PAHs can significantly alter their electronic properties and biological activities. The propargyl group of this compound is a versatile functional group for constructing fused heterocyclic rings.
Nitrogen-containing heterocycles, for example, can be synthesized through various annulation strategies. nih.govresearchgate.netrsc.org The alkyne can participate in cycloaddition reactions with nitrogen-containing species like azides or nitriles, or it can be a key component in transition-metal-catalyzed annulations with amines or amides to build fused pyridine (B92270) or pyrrole (B145914) rings. Similarly, reactions with sulfur-containing reagents can lead to the formation of thiophene-fused naphthalene systems, which are of interest in organic electronics. researchgate.netnih.gov These methods provide access to a diverse range of heteroatom-containing PAHs that are otherwise difficult to synthesize.
Isomerization and Rearrangement Pathways of the Propargyl Group
The propargyl group in this compound can undergo isomerization under basic conditions to form its constitutional isomers: an allene (B1206475) (2-(propa-1,2-dien-1-yl)naphthalene) and an internal alkyne (2-(prop-1-yn-1-yl)naphthalene). This transformation is a classic example of a base-catalyzed prototropic rearrangement.
The reaction is initiated by the deprotonation of the terminal alkyne by a base to form a propargyl anion, which is in resonance with an allenyl anion. Protonation of the allenyl anion at the central carbon yields the allene. The allene itself can be deprotonated at the remaining sp2-hybridized carbon, and subsequent protonation at the terminal carbon can lead to the thermodynamically more stable internal alkyne. The product distribution often depends on the reaction conditions, including the strength of the base and the solvent used.
Radical Alkyne Annulations and Related Transformations
Radical-mediated reactions offer a powerful alternative to traditional ionic pathways for the construction of complex molecules. The alkyne moiety in this compound is an excellent radical acceptor and can participate in radical cascade annulations to form new ring systems. researchgate.net These reactions are often initiated by photoredox catalysis, which allows for the generation of radicals under mild conditions. nih.govrsc.org
In a typical sequence, a radical generated from a suitable precursor adds to the terminal carbon of the alkyne, forming a vinyl radical. This highly reactive intermediate can then undergo an intramolecular cyclization by attacking the naphthalene ring, typically at the C1 or C3 position, to form a five- or six-membered ring. Subsequent steps, such as hydrogen atom transfer or oxidation, lead to the final aromatized or partially saturated polycyclic product. This strategy has been used to synthesize a variety of functionalized polycyclic compounds. rsc.org
| Initiation Method | Radical Precursor | Key Intermediate | Potential Product | Reference Concept |
|---|---|---|---|---|
| Photoredox Catalysis | Alkyl Halide (e.g., CBrCl3) | Vinyl Radical | Substituted Acenaphthylene or Phenalene derivatives | researchgate.net |
| Organophotocatalysis | N-Hydroxyphthalimide Esters | Alkyl Radical | Functionalized Fused Ring Systems | rsc.org |
| Visible Light Irradiation | Pyridine N-oxide | β-oxyvinyl radical | Cyclopropane-fused bicyclic compounds (from 1,6-enynes) | nih.gov |
Reactivity at the Naphthalene Ring System
Functionalization of the Naphthalene Core Facilitated by the Propargyl Substituent
The functionalization of the naphthalene core in this compound is influenced by the electronic properties of the propargyl substituent. In electrophilic aromatic substitution, the substituent on an aromatic ring directs the position of incoming electrophiles. wikipedia.orgorganicchemistrytutor.com Alkyl groups are typically weak activating groups and are ortho, para-directors. libretexts.orgyoutube.com The 2-propargyl group can be considered an alkyl substituent. Therefore, it is expected to direct electrophilic attack to the C1 and C3 positions of the naphthalene ring. However, the sp-hybridized carbons of the alkyne have an electron-withdrawing inductive effect, which may slightly deactivate the ring compared to a simple alkyl group like ethyl.
Beyond its intrinsic directing effect, the propargyl group can serve as a handle for introducing more powerful directing groups. nih.gov For instance, the terminal alkyne can be converted into various functional groups through reactions like hydration, hydroamination, or click chemistry. These new functional groups can then direct subsequent C-H functionalization reactions at specific positions on the naphthalene ring, providing a strategic approach to synthesizing highly substituted naphthalene derivatives. researchgate.netresearchgate.netrsc.org This two-step approach allows for a level of control over the regioselectivity of naphthalene functionalization that is difficult to achieve directly. bombaytechnologist.in
Strategies for Constructing Highly Functionalized Naphthalene Derivatives
The strategic functionalization of the naphthalene core is a pivotal objective in synthetic organic chemistry, driven by the prevalence of this bicyclic aromatic system in pharmaceuticals, functional materials, and complex molecular architectures. The compound this compound serves as a versatile precursor for the synthesis of highly functionalized naphthalene derivatives, primarily owing to the reactivity of its terminal alkyne moiety. Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, copper-catalyzed cycloadditions, and gold-catalyzed cyclizations, provide powerful tools for elaborating the structure of this compound.
A key transformation for extending the carbon framework of this compound is the Sonogashira coupling . This palladium- and copper-cocatalyzed reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. By employing this methodology, the propargyl group of this compound can be coupled with a variety of functionalized aromatic or vinylic systems, leading to the synthesis of extended π-conjugated systems. These products are of significant interest in materials science due to their potential electronic and photophysical properties.
Another powerful strategy for introducing heteroatoms and creating complex cyclic systems is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound can readily react with a wide range of organic azides to afford naphthalene-triazole hybrids. This approach is particularly valuable for the synthesis of biologically active molecules and for linking the naphthalene unit to other molecular fragments in a modular fashion.
Gold-catalyzed cyclization reactions represent a more recent and sophisticated strategy for constructing polycyclic aromatic compounds from precursors containing a propargyl group. In the context of this compound derivatives, intramolecular cyclization can be triggered by a gold catalyst, leading to the formation of new rings fused to the naphthalene core. For instance, a suitably substituted this compound derivative can undergo an intramolecular hydroarylation or a more complex cascade reaction to generate benzo[a]fluorene derivatives or other polycyclic aromatic hydrocarbons. These complex structures are often challenging to synthesize through traditional methods.
The following table summarizes these key synthetic strategies for the functionalization of this compound, highlighting the versatility of this compound as a building block in modern organic synthesis.
| Transformation Strategy | Reagents/Catalysts | Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | Aryl/Vinyl-Substituted Alkynylnaphthalenes |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (R-N₃), Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazolylnaphthalenes |
| Gold-Catalyzed Intramolecular Cyclization | Gold Catalyst (e.g., AuCl₃, AuCl), Co-catalyst (if required) | Polycyclic Aromatic Hydrocarbons (e.g., Benzo[a]fluorenes) |
These advanced reactivity profiles underscore the significance of this compound as a versatile platform for the construction of a diverse array of highly functionalized naphthalene derivatives, with potential applications spanning from materials science to medicinal chemistry.
Computational Chemistry and Theoretical Investigations of 2 Prop 2 Yn 1 Yl Naphthalene Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of naphthalene-based systems. By modeling the electron density, DFT calculations can accurately predict molecular structures, energies, and various spectroscopic properties, offering a fundamental understanding of the molecule's behavior.
The electronic characteristics of 2-(prop-2-yn-1-yl)naphthalene are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties.
For naphthalene (B1677914) derivatives, the HOMO and LUMO orbitals are typically distributed across the conjugated π-system of the naphthalene rings. In the case of this compound, also known as 2-(prop-2-yn-1-yloxy)naphthalene, computational studies have shown that the presence of the oxygen atom in the alkoxy chain plays a role in tuning the energy levels of the HOMO and LUMO. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This energy gap is also crucial in predicting the electronic absorption spectra, as the primary electronic transitions often occur between these frontier orbitals.
| Parameter | Description | Significance in this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons; its energy level is influenced by the naphthalene π-system and the propargyl ether substituent. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Indicates the ability to accept electrons; its energy level is also tuned by the substituent. |
| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity, polarizability, and the energy of the lowest-lying electronic transition. A smaller gap suggests higher reactivity. |
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying stable intermediates and, crucially, calculating the structure and energy of transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.
One significant reaction involving this compound is its formation under high-temperature conditions, such as those found in combustion. Theoretical studies have explored the reaction of the 2-naphthyl radical (C₁₀H₇•) with allene (B1206475) (C₃H₄). In this system, the 2-naphthyl radical can add to two different carbon atoms of allene, leading to distinct intermediates. The calculations reveal the entrance barriers for these initial addition steps, providing insight into the preferred reaction pathways. The subsequent loss of a hydrogen atom from an intermediate then leads to the formation of this compound. These computational findings demonstrate how specific isomers are formed and why certain pathways are more favorable than others.
| Reaction Step | Description | Calculated Entrance Barrier (kJ mol-1) |
|---|---|---|
| 2-naphthyl + allene (C1 addition) | The radical adds to the terminal carbon (C1) of allene. | 8 |
| 2-naphthyl + allene (C2 addition) | The radical adds to the central carbon (C2) of allene. | 11 |
Computational methods, particularly time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their electronic properties.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of molecules by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. For this compound, simulated spectra show that the major absorption peaks are associated with electronic transitions from the HOMO to the LUMO. The calculated wavelengths of these transitions provide valuable information about the molecule's photophysical properties.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). By computing the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental data is a powerful method for structural verification of complex organic molecules like naphthalene derivatives.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as C-H stretching, C=C bending in the aromatic rings, or vibrations associated with the propargyl group. Anharmonic calculations are sometimes employed to improve the accuracy of the predicted frequencies, bringing them closer to experimental values.
Molecular Dynamics and Simulation Approaches for Conformational and Reactive Behavior
While DFT is excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or surfaces.
For a molecule like this compound, MD simulations could be employed to explore the conformational landscape of the propargyl side chain and its orientation relative to the naphthalene plane. Such simulations are particularly valuable for understanding how the molecule behaves in different environments, predicting its diffusion, or studying its interaction with materials surfaces or biological macromolecules. While specific MD studies focusing solely on the conformational and reactive behavior of isolated this compound are not extensively documented, the methodology is widely applied to similar aromatic systems to probe their dynamic properties.
Quantum Chemical Descriptors for Reactivity and Stability Predictions
From the energies of the frontier molecular orbitals obtained through DFT calculations, several quantum chemical descriptors can be derived. These descriptors provide a quantitative measure of the reactivity and stability of a molecule. They are central to Conceptual DFT, which aims to understand and predict chemical phenomena based on these calculated indices.
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |
| Electronegativity (χ) | χ = -μ | A measure of the power of an atom or molecule to attract electrons to itself. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution or charge transfer. It is half the energy of the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a high value indicates high reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(prop-2-yn-1-yl)naphthalene, ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the position of the propargyl substituent.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and acetylenic protons. The seven protons on the naphthalene (B1677914) ring would appear in the aromatic region, typically between 7.3 and 7.9 ppm. The specific chemical shifts and coupling patterns would confirm the 2-substitution pattern. The two methylene protons (CH₂) of the propargyl group are anticipated to resonate as a doublet around 3.7 ppm, coupled to the acetylenic proton. The terminal acetylenic proton (C≡CH) is expected to appear as a triplet around 2.2 ppm due to coupling with the methylene protons.
¹³C NMR: The ¹³C NMR spectrum would corroborate the structure by showing the expected number of carbon signals. The naphthalene ring would account for ten distinct signals, with carbons closer to the substituent showing different chemical shifts compared to unsubstituted naphthalene. The propargyl group would contribute three signals: the methylene carbon (CH₂) around 21 ppm, and the two alkyne carbons (C≡C) appearing between 70 and 85 ppm.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the coupling between the methylene and acetylenic protons of the propargyl group. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitively linking the propargyl group to the naphthalene ring by showing correlations between the methylene protons and the C2 and adjacent carbons of the naphthalene core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for naphthalene and alkyne moieties.
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Features |
| Naphthyl Protons | ¹H NMR | 7.3 - 7.9 | Complex multiplets |
| Methylene (-CH₂-) | ¹H NMR | ~3.7 | Doublet |
| Acetylenic (-C≡CH) | ¹H NMR | ~2.2 | Triplet |
| Naphthyl Carbons | ¹³C NMR | 125 - 135 | 10 distinct signals |
| Methylene (-CH₂-) | ¹³C NMR | ~21 | - |
| Alkyne (-C≡CH) | ¹³C NMR | ~83 | Quaternary alkyne carbon |
| Alkyne (-C≡CH) | ¹³C NMR | ~71 | Terminal alkyne carbon |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The nominal molecular weight of this compound (C₁₃H₁₀) is 166.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 166. A primary fragmentation pathway would likely involve the cleavage of the bond between the naphthalene ring and the propargyl group, leading to a stable naphthylmethyl-type cation or a tropylium-like ion rearrangement. The fragmentation of the naphthalene core itself would produce characteristic ions seen in the mass spectrum of naphthalene, such as those at m/z 128 (loss of C₃H₂) and other smaller aromatic fragments researchgate.net. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₃H₁₀ by providing a highly accurate mass measurement of the molecular ion.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Formula |
| 166 | Molecular Ion [M]⁺ | [C₁₃H₁₀]⁺ |
| 128 | [M - C₃H₂]⁺ | [C₁₀H₈]⁺ |
| 127 | [M - C₃H₃]⁺ | [C₁₀H₇]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify key functional groups.
For this compound, the IR spectrum would prominently feature:
A sharp, strong band around 3300 cm⁻¹ corresponding to the C-H stretching vibration of the terminal alkyne.
A weak but sharp absorption near 2120 cm⁻¹ for the C≡C triple bond stretch. This band is often stronger in the Raman spectrum.
Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹ .
Vibrations from the naphthalene ring system, including C=C stretching modes, in the 1400-1650 cm⁻¹ region nasa.gov.
Characteristic C-H out-of-plane bending modes below 900 cm⁻¹, which are indicative of the substitution pattern on the naphthalene ring nasa.govresearchgate.net.
The Raman spectrum would be particularly useful for observing the symmetric and less polar vibrations, such as the C≡C stretch and the breathing modes of the naphthalene ring system.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Acetylenic C-H Stretch | IR | ~3300 |
| Aromatic C-H Stretch | IR | 3000 - 3100 |
| Alkyne C≡C Stretch | IR / Raman | ~2120 |
| Aromatic C=C Stretch | IR / Raman | 1400 - 1650 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. The naphthalene moiety acts as the primary chromophore and fluorophore in this compound. The UV-Vis absorption spectrum is expected to be very similar to that of naphthalene, characterized by strong π-π* transitions. Typically, naphthalene in a non-polar solvent like cyclohexane exhibits absorption maxima around 221 nm, 275 nm, and a weaker, structured band around 312 nm . The propargyl substituent may cause a minor bathochromic (red) shift in these absorptions.
Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule is expected to exhibit fluorescence. The fluorescence emission spectrum would likely show a structured emission profile characteristic of the naphthalene fluorophore, with an emission maximum typically observed in the 320-350 nm range when dissolved in cyclohexane .
X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly documented, this technique would reveal:
The planarity of the naphthalene ring system.
The precise geometry of the propargyl group and its orientation relative to the aromatic ring.
The nature of intermolecular packing in the crystal lattice. Potential interactions could include π-π stacking between naphthalene rings of adjacent molecules and C-H···π interactions involving the acetylenic proton and the aromatic system of a neighboring molecule, similar to what is observed in related structures nih.gov.
Electrochemical Methods: Cyclic Voltammetry for Redox Properties
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound, providing information about its oxidation and reduction potentials. This data can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the naphthalene system is the electroactive component. The compound would be expected to undergo oxidation (removal of an electron from the HOMO) and reduction (addition of an electron to the LUMO). Based on studies of similar naphthalene-based systems, the HOMO energy level is expected to be in the range of -5.5 to -5.8 eV, indicating good stability against oxidation researchgate.net. The propargyl group, being a weak electron-withdrawing group, might slightly influence these potentials compared to unsubstituted naphthalene.
Advanced Techniques such as Electron Energy-Loss Spectroscopy (EELS) for Material Characterization
Electron Energy-Loss Spectroscopy (EELS) is a highly specialized analytical technique, typically coupled with a transmission electron microscope (TEM), that analyzes the energy lost by electrons as they pass through a material. It provides information on elemental composition, chemical bonding, and electronic properties at high spatial resolution. EELS is primarily applied to solid-state materials, thin films, and nanomaterials. There is no published EELS data for the discrete molecular compound this compound, as this technique is not standard for the characterization of such molecules. If the compound were incorporated into a polymer or material system, EELS could potentially be used to map its distribution and analyze its electronic structure within the matrix.
Applications in the Design and Synthesis of Advanced Functional Materials
Precursors for Organic Electronic Materials
Naphthalene (B1677914) derivatives are widely explored as components of organic electronic materials due to their inherent charge-transporting capabilities and tunable optoelectronic properties. The introduction of a propargyl group could offer a route to new materials with tailored characteristics.
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
While no specific studies detailing the use of 2-(prop-2-yn-1-yl)naphthalene in OLEDs or OFETs have been identified, the fundamental properties of the naphthalene core suggest its potential. Naphthalene-containing molecules are known to exhibit good charge carrier mobility. For instance, a series of naphthalene derivatives connected through various linkages (α-bond, double bond, and triple bond) have been synthesized and investigated for their performance in OFETs, demonstrating that the mode of connection significantly affects the material properties. The propargyl group in this compound could be utilized for post-synthesis modification or polymerization to create novel charge-transporting or emissive layers.
Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, naphthalene derivatives have been incorporated into both donor and acceptor materials. Their electron-rich nature and ability to form ordered structures are advantageous for efficient charge separation and transport. The terminal alkyne of this compound could be leveraged to synthesize novel conjugated polymers or small molecules for OPV active layers, potentially influencing the material's morphology, energy levels, and, consequently, device performance.
Development of Intrinsic Semiconductors and Charge-Transfer Materials
The electronic properties of naphthalene derivatives have been a subject of both experimental and theoretical investigation. Studies on various naphthalene derivatives have explored their potential as semiconductors. The ability to modify the naphthalene core with different substituents allows for the fine-tuning of their electronic characteristics. The propargyl group of this compound could serve as a reactive site for creating more complex molecular or polymeric structures with tailored semiconducting or charge-transfer properties.
Building Blocks for Polymeric Systems and Supramolecular Architectures
The terminal alkyne functionality of this compound is a key feature that suggests its utility in the construction of complex polymeric and supramolecular systems.
Dendrimers and Other Macromolecular Constructions
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for the synthesis of complex macromolecules, including dendrimers. The terminal alkyne of this compound makes it an ideal candidate for participation in such reactions. By reacting it with multifunctional azides, it would be possible to construct dendrimers with a naphthalene-rich periphery, which could have interesting photophysical or host-guest properties.
Self-Assembly, Host-Guest Chemistry, and Interlocked Structures
The aromatic naphthalene core of this compound can participate in non-covalent interactions such as π-π stacking, which is a driving force for self-assembly and the formation of supramolecular structures. The propargyl group can be used to covalently link molecules into macrocycles or other architectures that can act as hosts for guest molecules. The "click reaction" is a powerful tool for creating mechanically interlocked molecules like catenanes and rotaxanes, and this compound could serve as a key building block in the synthesis of such systems.
Surface Functionalization for Modified Materials
The modification of material surfaces is crucial for tailoring properties such as biocompatibility, conductivity, and chemical resistance. The terminal alkyne group in this compound makes it an ideal candidate for attachment to surfaces via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is known for its high efficiency, selectivity, and compatibility with a wide range of reaction conditions, making it a powerful tool for covalently grafting molecules onto various substrates.
The process typically involves two steps:
Introduction of an azide (B81097) group onto the surface: The material to be modified (e.g., nanoparticles, polymers, or silicon wafers) is first functionalized to present azide (-N₃) groups on its surface.
Cycloaddition Reaction: The azide-functionalized surface is then reacted with an alkyne-containing molecule, such as this compound. The copper(I) catalyst facilitates the formation of a stable triazole ring, securely linking the naphthalene moiety to the material's surface.
This method allows for the dense and stable attachment of the naphthalene unit. While the terminal alkyne provides the chemical handle for attachment, the naphthalene group itself imparts its unique properties, such as fluorescence and hydrophobicity, to the material's surface. For instance, grafting naphthalene moieties can alter the surface energy and wetting characteristics of a material or introduce a fluorescent layer for sensing applications.
Although the molecular structure of this compound is perfectly suited for this purpose, specific studies detailing its use in CuAAC-mediated surface functionalization are not prominently featured in available research literature. The applications remain largely based on the established reactivity of terminal alkynes in click chemistry for modifying the surfaces of materials like gold nanoparticles and polymers.
Chemical Sensors and Molecular Probes Design
Naphthalene and its derivatives are well-known for their intrinsic fluorescence, making them excellent building blocks for chemical sensors and molecular probes. The photoluminescent properties of the naphthalene core are sensitive to the local chemical environment. The design of a chemical sensor often involves linking a recognition unit (a group that selectively binds to a target analyte) to a signaling unit (the fluorophore, in this case, naphthalene).
The interaction between the sensor and the target analyte can induce a change in the fluorescence signal of the naphthalene moiety, such as:
Fluorescence Quenching ("Turn-Off"): A decrease in fluorescence intensity upon binding to the analyte.
Fluorescence Enhancement ("Turn-On"): An increase in fluorescence intensity upon binding.
Wavelength Shift: A change in the emission wavelength.
Naphthalene-based fluorescent probes have been successfully developed for the detection of various analytes, including metal ions like Al³⁺ and Cr₂O₇²⁻, and biologically significant molecules. The mechanism of sensing often relies on processes like photoinduced electron transfer (PET), where the binding event modulates the electronic properties of the molecule and thus its fluorescence.
The compound this compound serves as a foundational structure for such sensors. The naphthalene group acts as the fluorophore, while the propargyl group can be used as a reactive handle to attach specific recognition elements through chemical reactions like the aforementioned click chemistry. This modular approach allows for the synthesis of a variety of specific probes.
However, while the principle is well-established with other naphthalene derivatives, specific research detailing the synthesis and application of chemical sensors or molecular probes directly derived from this compound is not widely reported. The utility of the compound in this field is inferred from the extensive studies on other functionalized naphthalenes.
Future Research Directions and Perspectives
Development of Novel and Green Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of aryl-alkynes like 2-(prop-2-yn-1-yl)naphthalene has traditionally relied on established methods such as the Sonogashira coupling. Future research is poised to refine these processes, emphasizing green chemistry principles and enhanced efficiency.
One primary direction is the development of copper-free Sonogashira coupling reactions . The conventional Sonogashira reaction employs a palladium catalyst and a copper co-catalyst. wikipedia.org However, the copper component can lead to the undesirable side reaction of alkyne homocoupling (Glaser-Hay coupling), which complicates product purification. researchgate.net Research into copper-free variants, often utilizing advanced palladium catalysts and specific bases, aims to eliminate this issue, leading to cleaner reaction profiles and higher yields of the desired product. nih.gov A comparative table of conventional and copper-free Sonogashira approaches is presented below.
| Feature | Conventional Sonogashira Coupling | Copper-Free Sonogashira Coupling |
| Catalyst System | Palladium catalyst and Copper co-catalyst | Palladium catalyst only |
| Key Advantage | Well-established, broad substrate scope | Avoids alkyne homocoupling, simpler purification |
| Potential Drawback | Formation of Glaser-Hay byproducts | May require more specialized ligands or conditions |
Another promising avenue is the exploration of alternative alkyne sources and reaction pathways. For instance, methods for generating alkynes from isoxazolones under diazotization conditions are being investigated. rsc.org Adapting such novel transformations for the synthesis of this compound could provide new, efficient routes that avoid the use of gaseous or highly volatile alkynes like propyne (B1212725), which can be challenging to handle. rsc.orgorganic-chemistry.org Green chemistry principles will also drive the use of more environmentally benign solvents, lower catalyst loadings, and energy-efficient reaction conditions, such as microwave-assisted synthesis.
Exploration of Unconventional Reactivity Pathways of the Alkyne Moiety on the Naphthalene (B1677914) Scaffold
The terminal alkyne group is a versatile functional handle, and future research will undoubtedly delve into its rich and varied reactivity on the naphthalene core. Beyond well-known transformations like click chemistry, unconventional pathways offer new avenues for molecular complexity.
Dearomative cycloaddition reactions represent a significant frontier. These reactions can convert the flat, aromatic naphthalene ring into a three-dimensional, sp³-rich scaffold. semanticscholar.org For example, visible-light-induced intermolecular dearomative [4+2] cycloadditions between naphthalenes and alkenes have been demonstrated. semanticscholar.org Investigating the participation of the alkyne moiety in such cycloadditions, either as a direct participant or as a directing group, could lead to novel and complex molecular architectures. Similarly, photochemical [2+2] cycloadditions, which have been explored with naphthalene acrylic acids, could be adapted to exploit the reactivity of the propargyl group, potentially leading to unique cyclobutane (B1203170) structures. nih.govrsc.org
Furthermore, the radical chemistry of the naphthalene-alkyne system warrants deeper exploration. The formation of this compound has been observed in the high-temperature reaction of the 2-naphthyl radical with allene (B1206475), highlighting a radical-based synthetic pathway. rsc.org A deeper understanding and control of such radical cascades could enable the construction of complex polycyclic frameworks with the naphthalene moiety embedded within them.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
For this compound to be a viable building block for industrial and large-scale applications, its production must be scalable, safe, and efficient. Flow chemistry offers a powerful solution to these challenges.
Continuous flow processes are particularly well-suited for cross-coupling reactions like the Sonogashira and Heck-Cassar couplings. researchgate.netacs.org By pumping reagents through a heated reactor column packed with a catalyst, flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netnih.gov This leads to higher yields, improved safety (especially when handling gaseous reagents like propyne), and easier scalability compared to traditional batch processes. researchgate.netfigshare.com A key advantage is the ability to automate production, ensuring consistent product quality and reducing manual intervention. researchgate.net The development of a dedicated continuous-flow protocol for the synthesis of this compound using propyne gas has been shown to be a safe and atom-efficient alternative to using reagents like TMS-propyne in batch manufacturing. figshare.com
The table below outlines the advantages of flow chemistry for the synthesis of aryl-alkynes.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Scalability | Difficult, requires larger vessels | Easier, scale-out by running longer or in parallel |
| Safety | Handling of hazardous reagents can be risky | Improved containment and smaller reaction volumes |
| Control | Less precise control over temperature/mixing | Precise control over all reaction parameters |
| Efficiency | Can have lower yields and longer reaction times | Often higher yields and significantly shorter residence times |
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting molecular properties and guiding synthetic efforts. researchgate.net Future research on this compound will heavily leverage these in silico techniques.
Furthermore, computational modeling can elucidate reaction mechanisms, helping to optimize conditions for both existing and novel synthetic pathways. By calculating transition state energies and reaction profiles, chemists can identify the most efficient routes and catalyst systems, accelerating the discovery of new and unconventional reactivity patterns.
Expanding Material Science Applications through Molecular Engineering and Rational Design
The unique combination of a polycyclic aromatic hydrocarbon (PAH) and a reactive alkyne makes this compound an attractive candidate for advanced materials. nbinno.comlibretexts.org Future research will focus on harnessing this potential through deliberate molecular engineering.
One of the most promising areas is the synthesis of novel polymers and hyper-cross-linked polymers (HCLPs) . The alkyne group can serve as a point for polymerization, leading to materials with high thermal stability and potentially interesting electronic properties derived from the naphthalene units. nbinno.comresearchgate.net Naphthalene-based polymers are already being investigated for applications such as gas adsorption and as catalytic supports. researchgate.netnih.gov By incorporating the propargyl group, new cross-linking strategies become available, allowing for the creation of microporous organic polymers with high surface areas, suitable for applications in gas storage or separation. researchgate.net
The compound also serves as a key building block for creating larger, more complex, and functionalized PAHs. nih.govresearchgate.net Through coupling reactions, the alkyne can be used to link multiple naphthalene units or to attach other functional moieties, leading to contorted or heteroatom-doped PAHs with tailored optoelectronic properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). nih.govrsc.org The ability to precisely functionalize the naphthalene core is critical for fine-tuning the properties of these advanced materials. nih.govnih.govlifechemicals.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(prop-2-yn-1-yl)naphthalene, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via alkyne functionalization of naphthalene derivatives. Cross-coupling reactions (e.g., Sonogashira coupling) between halogenated naphthalenes and propargyl reagents are common. For example, bromonaphthalene derivatives react with terminal alkynes under palladium catalysis . Optimizing catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (toluene vs. DMF), and temperature (60–100°C) is critical for minimizing side products like homocoupled alkynes. Characterization via ¹H/¹³C NMR and GC-MS confirms regioselectivity and purity .
Q. How is this compound characterized structurally, and what validation metrics are used?
- Methodological Answer: X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL refine crystallographic data, with validation metrics including R-factor (<5%), goodness-of-fit (GOF ~1), and residual electron density maps . Complementary techniques like FT-IR (C≡C stretch ~2100 cm⁻¹) and high-resolution mass spectrometry (HRMS) ensure molecular integrity .
Q. What in vitro/in vivo models are used to assess the toxicity of naphthalene derivatives like this compound?
- Methodological Answer: Systematic toxicological reviews (e.g., ATSDR protocols) prioritize rodent models for inhalation/oral exposure studies, measuring endpoints such as hepatic enzyme activity (CYP450 induction) and respiratory inflammation . In vitro assays (e.g., Ames test for mutagenicity) screen for genotoxicity, with dose-response curves analyzed using Hill models .
Advanced Research Questions
Q. How can contradictions in toxicological data for this compound be resolved?
- Methodological Answer: Discrepancies often arise from interspecies variability (e.g., murine vs. human metabolic pathways) or exposure duration differences. Meta-analyses weighted by study quality (e.g., risk-of-bias scores from Table C-7 ) and subgroup analyses (e.g., sex-specific responses) clarify confounders. For instance, hepatic toxicity may correlate with CYP2F2 activity in mice but not humans .
Q. What computational strategies predict the electronic and reactive properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict reactivity. The propargyl group’s electron-withdrawing effect lowers HOMO-LUMO gaps, enhancing electrophilic substitution at the naphthalene C1 position . Molecular docking studies further assess interactions with biological targets (e.g., cytochrome P450 enzymes) .
Q. What experimental design challenges arise in synthesizing this compound derivatives, and how are they mitigated?
- Methodological Answer: Steric hindrance from the propargyl group complicates functionalization. Kinetic studies using stopped-flow NMR identify optimal reaction times to avoid over-substitution. Catalytic systems with bulky ligands (e.g., XPhos) improve selectivity in Suzuki-Miyaura couplings . Reaction progress is monitored via TLC or inline IR spectroscopy .
Q. How do crystallographic refinement tools like SHELXL address data limitations in structural studies?
- Methodological Answer: SHELXL handles twinning and weak diffraction data via iterative least-squares refinement, incorporating restraints for disordered propargyl moieties. Validation tools like PLATON check for missed symmetry (e.g., pseudo-merohedral twinning) and hydrogen-bonding networks . For low-resolution data (<1.0 Å), charge-flipping algorithms in SHELXD improve phase solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
